

Application Notes and Protocols for Evaluating Mosnodenvir Efficacy in In Vivo Models

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For Researchers, Scientists, and Drug Development Professionals

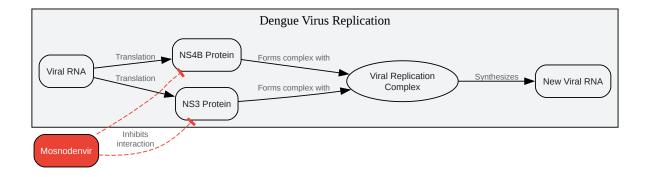
Introduction

Mosnodenvir (formerly JNJ-1802) is a potent, orally bioavailable, pan-serotype inhibitor of the dengue virus (DENV).[1][2] Its mechanism of action involves the inhibition of the interaction between the viral non-structural proteins NS3 and NS4B, which is essential for viral replication. [1][2] Preclinical studies in in vivo models are critical for evaluating the efficacy of antiviral candidates like **Mosnodenvir**. This document provides detailed application notes and protocols for conducting such evaluations, with a focus on the AG129 mouse model, which is deficient in interferon- α/β and - γ receptors and is a widely used model for DENV infection.[3][4]

Mechanism of Action of Mosnodenvir

Mosnodenvir targets the interaction between the DENV NS3 and NS4B proteins. This interaction is a crucial step in the formation of the viral replication complex. By blocking this interaction, **Mosnodenvir** effectively inhibits viral RNA replication.[1][2]





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Caption: Mechanism of action of Mosnodenvir.

In Vivo Efficacy of Mosnodenvir in AG129 Mice

The AG129 mouse model, which lacks interferon receptors, is susceptible to DENV infection and develops symptoms that mimic aspects of human dengue fever, making it a suitable model for evaluating antiviral efficacy.[3][4] Studies have demonstrated the potent in vivo efficacy of **Mosnodenvir** against all four DENV serotypes in this model.[1][2]

Data Presentation

The following tables summarize the quantitative data from in vivo efficacy studies of **Mosnodenvir** in AG129 mice.

Table 1: Effect of Mosnodenvir on Viremia in DENV-2-Infected AG129 Mice



Mosnodenvir Dose (mg/kg/day, b.i.d.)	Mean Viral RNA on Day 3 (log10 copies/mL)
Vehicle Control	~6.0
0.2	~5.0
0.6	~4.0
2	~3.0
6	Below Limit of Detection
20	Below Limit of Detection
60	Below Limit of Detection

Data adapted from Goethals et al., Nature, 2023.[1]

Table 2: Effect of Mosnodenvir on Survival in DENV-2-Infected AG129 Mice

Mosnodenvir Dose (mg/kg/day, b.i.d.)	Survival Rate (%)
Vehicle Control	0
0.6	20
2	80
6	100
20	100

Data adapted from Goethals et al., Nature, 2023.[1]

Table 3: Pan-Serotype Efficacy of Mosnodenvir on Viremia in AG129 Mice

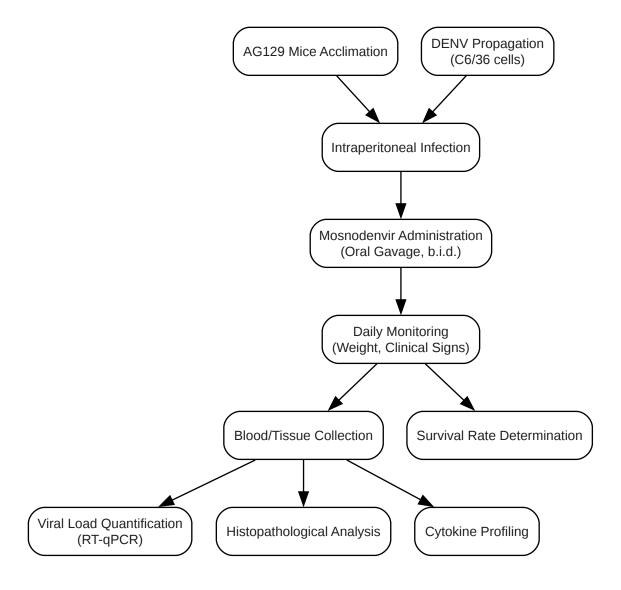


DENV Serotype	Mosnodenvir Dose (mg/kg/day, b.i.d.)	Mean Viral RNA on Day 3 (log10 copies/mL)
DENV-1	Vehicle	~5.5
6	~2.5	
60	Below Limit of Detection	_
DENV-3	Vehicle	~6.5
6	~3.0	
60	Below Limit of Detection	_
DENV-4	Vehicle	~5.0
6	~2.0	
60	Below Limit of Detection	_

Data adapted from Goethals et al., Nature, 2023.[1]

Experimental Protocols Experimental Workflow





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Caption: General experimental workflow.

Animal Model and Husbandry

- Animal Model: AG129 mice (deficient in IFN- α/β and -y receptors), typically 6-8 weeks old.
- Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provided with food and water ad libitum.
- Acclimation: Allow mice to acclimate for at least one week before the start of the experiment.

Dengue Virus Propagation and Titer Determination



- Cell Line: Propagate DENV in Aedes albopictus C6/36 cells.
- Culture Conditions: Maintain C6/36 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 μg/mL) at 28°C.
- Infection: Infect confluent C6/36 monolayers with the desired DENV serotype at a low multiplicity of infection (MOI).
- Harvest: Harvest the virus-containing supernatant when cytopathic effects are visible (typically 5-7 days post-infection).
- Titer Determination: Determine the virus titer using a plaque assay on BHK-21 or Vero cells.

In Vivo Infection and Mosnodenvir Treatment

- Infection Route: Infect mice via intraperitoneal (i.p.) injection with the desired dose of DENV in a volume of 100-200 μL of sterile phosphate-buffered saline (PBS).
- **Mosnodenvir** Formulation: Prepare **Mosnodenvir** in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
- Treatment Regimen: Begin treatment with **Mosnodenvir** one hour before infection and continue twice daily (b.i.d.) for the duration of the study. Administer the drug via oral gavage.
- Control Group: The control group should receive the vehicle only.

Monitoring and Sample Collection

- Clinical Monitoring: Monitor the mice daily for clinical signs of illness, including weight loss, ruffled fur, hunched posture, and lethargy.
- Blood Collection: Collect blood samples at specified time points (e.g., day 3 post-infection for viremia analysis) via retro-orbital or submandibular bleeding.
- Tissue Collection: At the end of the study or upon euthanasia, collect tissues (e.g., liver, spleen, intestine) for histopathological analysis and viral load quantification.

Viral Load Quantification (RT-qPCR)



- RNA Extraction: Extract viral RNA from serum or tissue homogenates using a commercial viral RNA extraction kit.
- Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and DENV-specific primers.
- qPCR: Perform quantitative PCR using DENV-specific primers and a fluorescent probe (e.g., TaqMan).
- Quantification: Determine the viral RNA copy number by comparing the cycle threshold (Ct)
 values to a standard curve of known concentrations of a DENV RNA transcript.

Survival Analysis

- Endpoint: The primary endpoint for survival studies is typically 21 or 28 days post-infection.
- Data Analysis: Plot survival curves using the Kaplan-Meier method and compare survival rates between groups using the log-rank test.

Histopathological Analysis

- Tissue Fixation: Fix collected tissues in 10% neutral buffered formalin.
- Processing: Embed the fixed tissues in paraffin and section them.
- Staining: Stain the tissue sections with hematoxylin and eosin (H&E).
- Analysis: Examine the stained sections under a microscope for pathological changes such as inflammation, necrosis, and cellular infiltration.

Immune Response Analysis (Cytokine Profiling)

- Sample: Use serum collected from the mice.
- Method: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-γ) and chemokines using a multiplex immunoassay (e.g., Luminex) or ELISA.
- Analysis: Compare the cytokine profiles between the Mosnodenvir-treated and vehicletreated groups to assess the impact of the drug on the host immune response.



Conclusion

These application notes and protocols provide a comprehensive framework for evaluating the in vivo efficacy of **Mosnodenvir** in the AG129 mouse model. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to support the preclinical development of this promising anti-dengue therapeutic.

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